8'-Oxo-6-hydroxydihydrophaseic acid
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Overview
Description
8’-Oxo-6-hydroxydihydrophaseic acid is a natural product isolated from Illicium dunnianum . It is a sesquiterpenoid .
Molecular Structure Analysis
The molecular formula of 8’-Oxo-6-hydroxydihydrophaseic acid is C15H20O7 . Its molecular weight is 312.31 g/mol . The compound is a sesquiterpenoid .Physical And Chemical Properties Analysis
8’-Oxo-6-hydroxydihydrophaseic acid appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Oxidative DNA Damage and Repair Mechanisms
Research on oxidative DNA damage, specifically involving 8-oxo-7,8-dihydroguanine (a marker of oxidative stress and potential carcinogenesis), provides insights into the cellular mechanisms that might overlap with the pathways and effects of 8'-Oxo-6-hydroxydihydrophaseic acid. Studies have demonstrated that oxidative damage to DNA can lead to mutations, affecting cellular processes and potentially contributing to the development of various diseases, including cancer. The repair and mutagenic potential of oxidized DNA bases have been a significant focus, highlighting the body's mechanisms to mitigate oxidative stress and repair damaged DNA, which could parallel the interactions and transformations involving 8'-Oxo-6-hydroxydihydrophaseic acid and similar compounds (Valavanidis, Vlachogianni, & Fiotakis, 2009).
Metabolism of Polyunsaturated Fatty Acids
The metabolism of sebaleic acid by human neutrophils into biologically active metabolites, such as 5-oxo-ODE, provides an example of how specific compounds are transformed within biological systems, potentially involving oxidative processes similar to those affecting 8'-Oxo-6-hydroxydihydrophaseic acid. This research demonstrates the complexity of metabolic pathways and the potential for specific compounds to play roles in inflammatory responses and other physiological processes (Cossette et al., 2008).
Synthesis of Biologically Active Compounds
The synthesis of hydroxyquinoline derivatives, including the exploration of new methods for synthesizing compounds with potential antifungal, antimicrobial, and antiseptic effects, underscores the broader chemical interest in creating and studying compounds with specific biological activities. Such research not only expands the understanding of chemical synthesis techniques but also opens new pathways for developing therapeutic agents, potentially relevant to compounds like 8'-Oxo-6-hydroxydihydrophaseic acid (Merkulov et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-(3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)penta-2,4-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJWBPVDZIFEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC(C1(C=CC(=CC(=O)O)CO)O)(OC2=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8'-Oxo-6-hydroxydihydrophaseic acid |
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